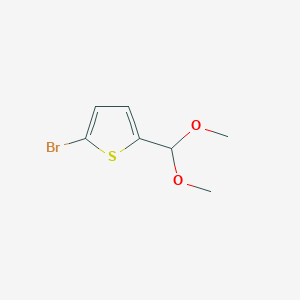
2-Bromo-5-(dimethoxymethyl)thiophene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-5-(dimethoxymethyl)thiophene is an organic compound with the molecular formula C7H9BrO2S It is a derivative of thiophene, a five-membered aromatic ring containing sulfur
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-5-(dimethoxymethyl)thiophene typically involves the bromination of 5-(dimethoxymethyl)thiophene. One common method is the use of N-bromosuccinimide (NBS) as the brominating agent in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like dichloromethane at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures for handling brominating agents and solvents.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-5-(dimethoxymethyl)thiophene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles in substitution reactions.
Oxidation and Reduction: The thiophene ring can be oxidized or reduced under appropriate conditions, although specific examples for this compound are less common.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: This reaction typically involves a palladium catalyst, a base such as potassium carbonate, and a boronic acid or ester as the coupling partner.
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. The reaction conditions vary depending on the nucleophile but often involve heating in a polar solvent.
Major Products
The major products of these reactions depend on the specific reagents used. For example, in a Suzuki-Miyaura coupling, the product would be a biaryl compound where the thiophene ring is connected to another aromatic ring.
Scientific Research Applications
2-Bromo-5-(dimethoxymethyl)thiophene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry:
Mechanism of Action
The mechanism of action for 2-Bromo-5-(dimethoxymethyl)thiophene would depend on its specific application. In the context of organic synthesis, its reactivity is primarily due to the presence of the bromine atom, which can be readily replaced by other groups in substitution reactions. The thiophene ring itself is aromatic and can participate in various electrophilic and nucleophilic aromatic substitution reactions .
Comparison with Similar Compounds
Similar Compounds
2-Bromothiophene: This compound is similar in structure but lacks the dimethoxymethyl group.
5-Bromo-2-methylthiophene: Another similar compound, which has a methyl group instead of the dimethoxymethyl group.
Uniqueness
The presence of the dimethoxymethyl group in 2-Bromo-5-(dimethoxymethyl)thiophene makes it unique compared to other bromothiophene derivatives. This group can influence the compound’s reactivity and solubility, potentially making it more suitable for specific applications in organic synthesis and materials science .
Properties
CAS No. |
112930-90-2 |
|---|---|
Molecular Formula |
C7H9BrO2S |
Molecular Weight |
237.12 g/mol |
IUPAC Name |
2-bromo-5-(dimethoxymethyl)thiophene |
InChI |
InChI=1S/C7H9BrO2S/c1-9-7(10-2)5-3-4-6(8)11-5/h3-4,7H,1-2H3 |
InChI Key |
ZTGJLQZRBVUNPS-UHFFFAOYSA-N |
Canonical SMILES |
COC(C1=CC=C(S1)Br)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


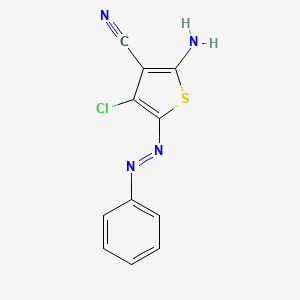
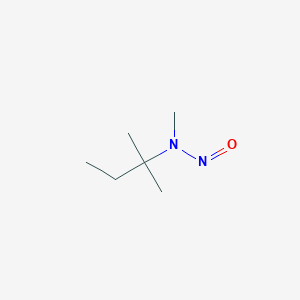
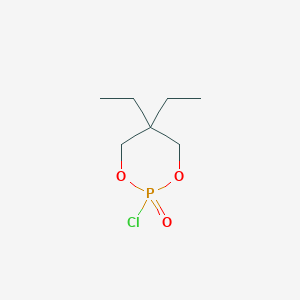
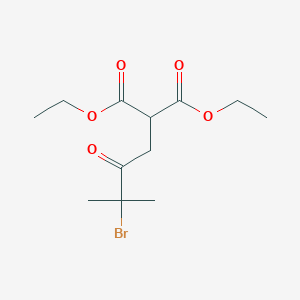
![16-[1,3-dihydroxy-2-(hydroxymethyl)propan-2-yl]imino-4,5-dihydroxy-11-methoxy-6,8,19-trioxapentacyclo[10.7.0.02,9.03,7.013,17]nonadeca-1,9,11,13(17)-tetraen-18-one](/img/structure/B14297231.png)
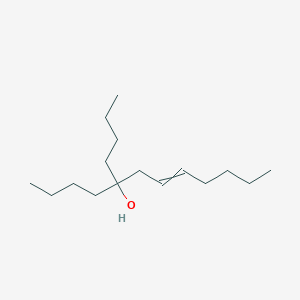
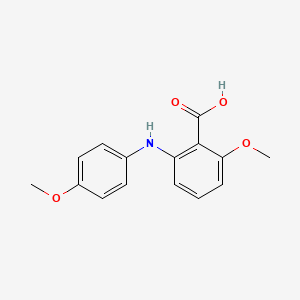
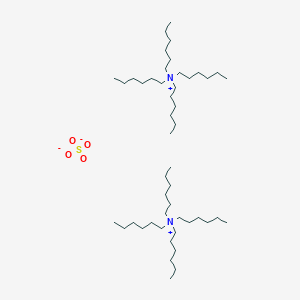
![3-[4-(Hexyloxy)phenyl]-1-(2-hydroxyphenyl)prop-2-EN-1-one](/img/structure/B14297245.png)
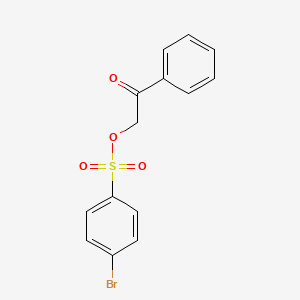

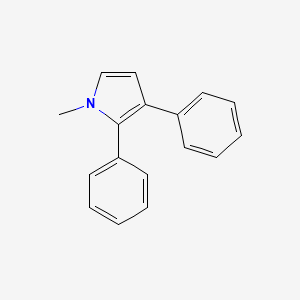
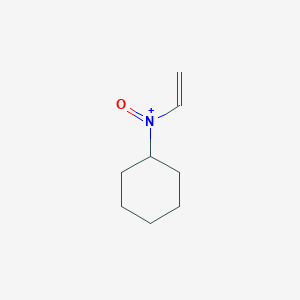
![[(4-{(E)-[4-(Dibutylamino)phenyl]diazenyl}phenyl)methylidene]propanedinitrile](/img/structure/B14297280.png)
